molecular formula C14H16O3 B2547675 4-Formylphenyl cyclohexanecarboxylate CAS No. 146606-04-4

4-Formylphenyl cyclohexanecarboxylate

Cat. No.: B2547675
CAS No.: 146606-04-4
M. Wt: 232.279
InChI Key: CKBRDGXEMCBCOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formylphenyl cyclohexanecarboxylate can be synthesized through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: 4-Carboxyphenyl cyclohexanecarboxylate.

    Reduction: 4-Hydroxymethylphenyl cyclohexanecarboxylate.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

4-Formylphenyl cyclohexanecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Formylphenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the cyclohexanecarboxylate moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a formyl group and a cyclohexanecarboxylate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(4-formylphenyl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h6-10,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBRDGXEMCBCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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